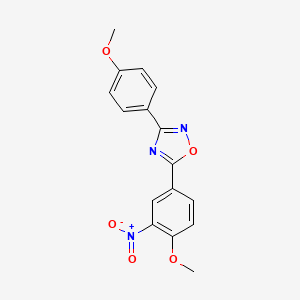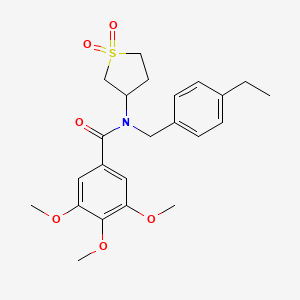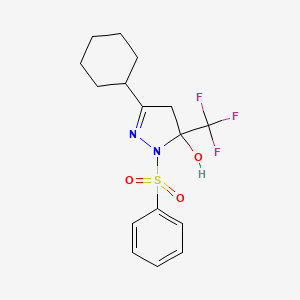![molecular formula C16H26N4 B11603063 2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole](/img/structure/B11603063.png)
2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two butyl groups and two imidazole rings connected by an ethyl bridge. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
The synthesis of 2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the alkylation of imidazole with butyl halides under basic conditions to introduce the butyl groups. This is followed by the formation of the ethyl bridge through a nucleophilic substitution reaction using an appropriate ethylating agent . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced imidazole derivatives.
Applications De Recherche Scientifique
2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole rings can coordinate with metal ions, influencing enzymatic activities and cellular processes. The compound can also interact with biological membranes, altering their permeability and affecting cellular functions. These interactions contribute to its antimicrobial, antifungal, and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole can be compared with other imidazole derivatives such as:
2-butyl-1H-imidazol-4-yl methanol: This compound has a hydroxymethyl group instead of the ethyl bridge, leading to different chemical and biological properties.
2-butyl-4-chloro-1H-imidazole:
1-butyl-1H-imidazole: A simpler structure with only one butyl group, used in various chemical reactions and applications.
The uniqueness of this compound lies in its dual imidazole rings and ethyl bridge, providing distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H26N4 |
|---|---|
Poids moléculaire |
274.40 g/mol |
Nom IUPAC |
2-butyl-1-[2-(2-butylimidazol-1-yl)ethyl]imidazole |
InChI |
InChI=1S/C16H26N4/c1-3-5-7-15-17-9-11-19(15)13-14-20-12-10-18-16(20)8-6-4-2/h9-12H,3-8,13-14H2,1-2H3 |
Clé InChI |
XXTNFFHBSNFWRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC=CN1CCN2C=CN=C2CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B11602983.png)

![Methyl 6-methyl-2-[(4-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11602990.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11602997.png)
![9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11603004.png)
![[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B11603030.png)
![5-(4-ethylphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603048.png)
![(5Z)-2-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603051.png)
![2-[(5Z)-5-(2-chlorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603055.png)

![7-butan-2-yl-N-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603057.png)
![ethyl (5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11603058.png)
![9-bromo-2,3-dibutoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11603061.png)

